
Butyl non-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl non-2-enoate is an organic compound that belongs to the family of esters. It is characterized by its fruity odor and is commonly used in the flavor and fragrance industry. The compound is formed by the esterification of butanol and non-2-enoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl non-2-enoate can be synthesized through the esterification of butanol with non-2-enoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:
Butanol+Non-2-enoic acidAcid catalystButyl non-2-enoate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes using flow reactors. This method enhances the efficiency and yield of the esterification reaction. The use of flow reactors allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl non-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanol and non-2-enoic acid in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Butanol and non-2-enoic acid.
Reduction: Butanol and non-2-enol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Butyl non-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of butyl non-2-enoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing metabolic processes. The ester bond in this compound can be hydrolyzed by esterases, releasing butanol and non-2-enoic acid, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Butyl non-2-enoate can be compared with other similar compounds such as:
Butyl acrylate: Both are esters, but butyl acrylate is derived from acrylic acid and is used in polymer production.
Butyl acetate: Another ester with a fruity odor, commonly used as a solvent in the paint and coating industry.
Butyl butyrate: Similar in structure but derived from butyric acid, used in flavor and fragrance applications.
This compound is unique due to its specific structure and the presence of a double bond in the non-2-enoic acid moiety, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
98411-64-4 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
butyl non-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-3-5-7-8-9-10-11-13(14)15-12-6-4-2/h10-11H,3-9,12H2,1-2H3 |
Clé InChI |
HBFOVXQGANUMIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


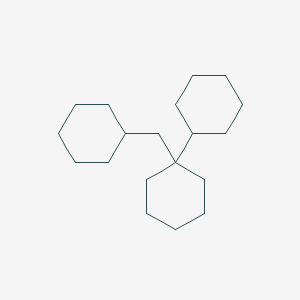
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14339084.png)
![Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14339088.png)
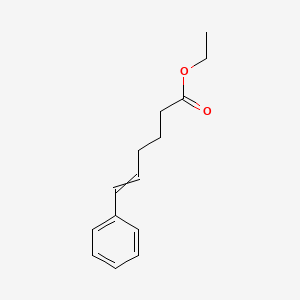
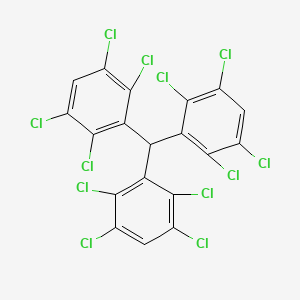
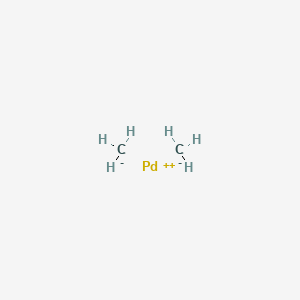
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)

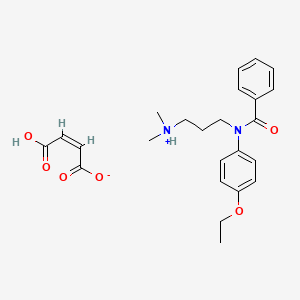
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide](/img/structure/B14339127.png)
![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)
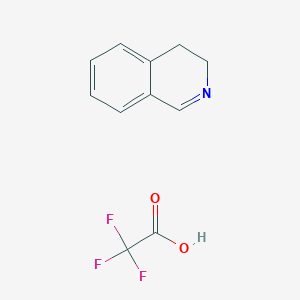
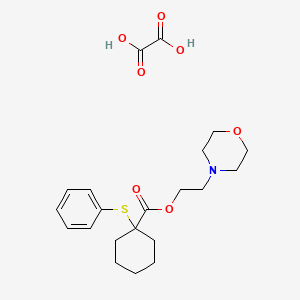
![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)
